DL-Threonine hydrate(2:1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

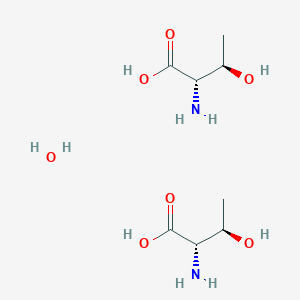

DL-Threonine hydrate(2:1) is an essential amino acid . It is mainly used as a nutritional supplement, often added to poultry feed, and is also used in the preparation of amino acid infusion and comprehensive amino acid preparations .

Synthesis Analysis

Threonine aldolases (TAs) constitute a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, thus enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . Starting from the achiral precursors glycine and an aldehyde, two new stereogenic centres are formed in this catalytic step .Molecular Structure Analysis

The molecular formula of DL-Threonine hydrate(2:1) is C4H9NO3 . The average mass is 119.119 Da .Chemical Reactions Analysis

DL-Threonine hydrate(2:1) is a precursor to the amino acids glycine and serine . It acts as a lipotropic in controlling fat build-up in the liver .Physical And Chemical Properties Analysis

DL-Threonine hydrate(2:1) appears as a white orthorhombic crystal or crystalline powder . It is odorless with a slightly sweet taste . It has a melting point of 255257 ℃ (decomposition) . It is insoluble in ethanol, ether, and chloroform but easily soluble in water .Scientific Research Applications

Optical Resolution and Crystallization

Successive Optical Resolution by Replacing Crystallization : DL-Threonine hydrate was successfully resolved optically through replacing crystallization using L-serine and 4-hydroxy-L-proline, yielding optically pure D- and L-Threonine with high optical purities (Shiraiwa et al., 1994).

Optical Resolution with L-Proline and L-Alanine : DL-Threonine hydrate underwent optical resolution in the presence of L-proline and L-alanine as optically active cosolutes, demonstrating a method to obtain D-Thr and L-Thr of high optical purity (Shiraiwa et al., 1990); (Shiraiwa et al., 1999).

Catalysis and Bioconversion

Ionic Liquid Supported Iron Schiff Base Catalysis : An amino acid dl-threonine derived ionic liquid, when complexed with iron, was used as a green catalyst for the aerobic oxidation of amines under solvent-less conditions (Varyani et al., 2016); (Varyani et al., 2016).

Biocatalytic Kinetic Resolution : DL-Threonine hydrate was used in the production of D-threonine through biocatalytic kinetic resolution, highlighting its utility in the preparation of unnatural amino acids for pharmaceutical use (Han & Shin, 2015).

Enzymatic Bioconversion : DL-Threonine hydrate was involved in a bioconversion process from DL-Homoserine to L-Threonine, emphasizing its role in the production of essential amino acids (Duménil et al., 2004).

Metabolic Engineering and Microbial Production

- Metabolic Engineering for L-Threonine Production : DL-Threonine hydrate's role in L-threonine biosynthesis pathways was explored for metabolic engineering in Escherichia coli and Corynebacterium glutamicum, aiming to enhance industrial production (Dong et al., 2011).

Chemical Synthesis and Stereochemistry

Synthesis of Fluorobutyric Acid Derivatives : DL-Threonine hydrate was used as a precursor in the synthesis of fluorinated esters and fluorobutyric acid, demonstrating its role in the synthesis of novel chemical compounds (Loy & Hudlický, 1976).

Stereochemistry in Enzymatic Processes : The stereochemistry of the conversion of L-threonine and D-threonine by specific dehydratases was studied, providing insights into enzymatic processes involving DL-Threonine hydrate (Crout et al., 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9NO3.H2O/c2*1-2(6)3(5)4(7)8;/h2*2-3,6H,5H2,1H3,(H,7,8);1H2/t2*2-,3+;/m11./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWHMAPAPXBPFN-PZXRSRGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O.C[C@H]([C@@H](C(=O)O)N)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Threonine hydrate(2:1) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chlorophenyl)-(3-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599768.png)

![N-(3-methoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2599772.png)

![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2599774.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2599776.png)

![1,3-dimethyl-7-(3-methylbutyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2599777.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxybenzamide](/img/structure/B2599785.png)

![3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599786.png)

![4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2599787.png)